molecular formula C11H11NO3 B14384438 Methyl 4-(2-oxoazetidin-1-yl)benzoate CAS No. 88072-20-2

Methyl 4-(2-oxoazetidin-1-yl)benzoate

Cat. No.: B14384438
CAS No.: 88072-20-2
M. Wt: 205.21 g/mol
InChI Key: FBKXUWRPEVAHAU-UHFFFAOYSA-N
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Description

Methyl 4-(2-oxoazetidin-1-yl)benzoate is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol It is a derivative of benzoic acid and contains an azetidinone ring, which is a four-membered lactam

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-oxoazetidin-1-yl)benzoate typically involves the reaction of 4-(2-oxoazetidin-1-yl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-oxoazetidin-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(2-oxoazetidin-1-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-oxoazetidin-1-yl)benzoate involves its interaction with specific molecular targets. The azetidinone ring can interact with enzymes and proteins, potentially inhibiting their function. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester functional group, which can be easily modified to create a variety of derivatives. This versatility makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

CAS No.

88072-20-2

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 4-(2-oxoazetidin-1-yl)benzoate

InChI

InChI=1S/C11H11NO3/c1-15-11(14)8-2-4-9(5-3-8)12-7-6-10(12)13/h2-5H,6-7H2,1H3

InChI Key

FBKXUWRPEVAHAU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CCC2=O

Origin of Product

United States

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